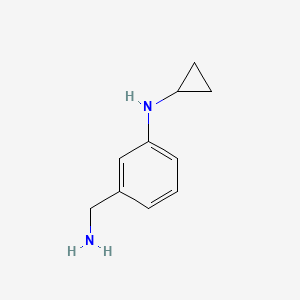![molecular formula C8H5NO4 B15250899 7-Hydroxybenzo[d]isoxazole-3-carboxylic acid](/img/structure/B15250899.png)
7-Hydroxybenzo[d]isoxazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Hydroxybenzo[d]isoxazole-3-carboxylic acid is a heterocyclic compound featuring an isoxazole ring fused with a benzene ring. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both hydroxyl and carboxylic acid functional groups makes it a versatile intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxybenzo[d]isoxazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-hydroxybenzonitrile with hydroxylamine hydrochloride under basic conditions to form the isoxazole ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate cyclization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, is often considered to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: 7-Hydroxybenzo[d]isoxazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed:
Oxidation: Formation of 7-oxo-benzo[d]isoxazole-3-carboxylic acid.
Reduction: Formation of 7-hydroxybenzo[d]isoxazole-3-methanol.
Substitution: Formation of 7-halo-benzo[d]isoxazole-3-carboxylic acid derivatives.
Aplicaciones Científicas De Investigación
7-Hydroxybenzo[d]isoxazole-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 7-Hydroxybenzo[d]isoxazole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The hydroxyl and carboxylic acid groups play crucial roles in forming hydrogen bonds and ionic interactions with the target molecules, thereby modulating their activity.
Comparación Con Compuestos Similares
Benzo[d]isoxazole-3-carboxylic acid: Lacks the hydroxyl group, which may affect its reactivity and biological activity.
7-Methoxybenzo[d]isoxazole-3-carboxylic acid: Contains a methoxy group instead of a hydroxyl group, leading to different chemical properties.
7-Aminobenzo[d]isoxazole-3-carboxylic acid:
Uniqueness: 7-Hydroxybenzo[d]isoxazole-3-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid groups, which provide a versatile platform for various chemical modifications. This dual functionality enhances its potential in diverse applications, from drug development to material science.
Propiedades
Fórmula molecular |
C8H5NO4 |
|---|---|
Peso molecular |
179.13 g/mol |
Nombre IUPAC |
7-hydroxy-1,2-benzoxazole-3-carboxylic acid |
InChI |
InChI=1S/C8H5NO4/c10-5-3-1-2-4-6(8(11)12)9-13-7(4)5/h1-3,10H,(H,11,12) |
Clave InChI |
XCGFZYCBEYCVQN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)O)ON=C2C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



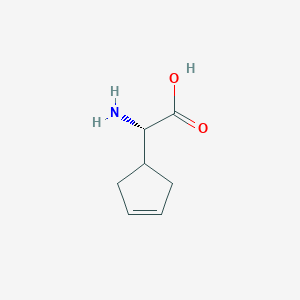
![N-(2,3-Dihydro-1H-inden-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine hydrochloride](/img/structure/B15250833.png)


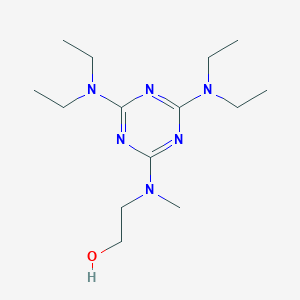




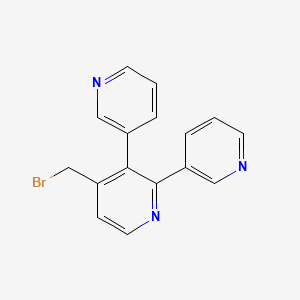
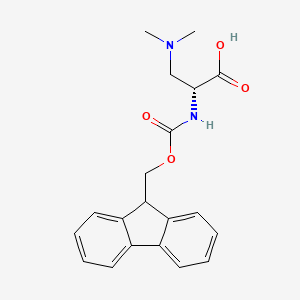
![3-Chloro-5,6-dihydrobenzo[h]cinnolinehydrochloride](/img/structure/B15250891.png)
